molecular formula C13H18N2O3S B2484532 N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953257-60-8

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No. B2484532
CAS RN: 953257-60-8
M. Wt: 282.36
InChI Key: BRYIFTSRCHXTLW-UHFFFAOYSA-N
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Description

“N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide” is a chemical compound. It is related to a class of compounds known as piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological properties. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the context of our compound, potential applications include:

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized innovative piperidine derivatives and evaluated their effects against cancer cell lines. For instance, compound 7 (Fig. 15) exhibited significant potency against SGC-7901 and MGC-803 cell lines .

Mechanism of Action

Target of Action

The primary target of N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.

Mode of Action

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide acts as a direct inhibitor of activated factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots.

Pharmacokinetics

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide exhibits good bioavailability and linear pharmacokinetics . It is an immediate-release form of a peroral drug with quick dissolution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-11-6-5-7-12(10-11)15-9-4-3-8-13(15)16/h5-7,10,14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYIFTSRCHXTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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